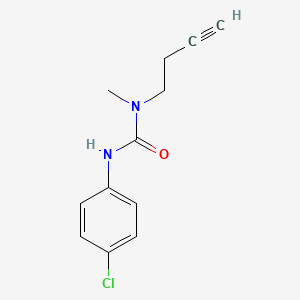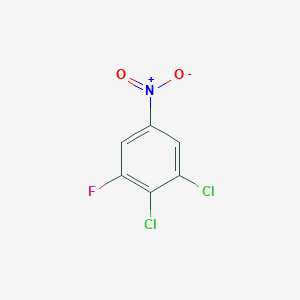
1,2-Dichloro-3-fluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2FNO2 It is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1,2-Dichloro-3-fluoro-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzene undergoes halogenation using chlorine and fluorine sources under controlled conditions to introduce the chlorine and fluorine atoms at specific positions on the benzene ring.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,2-Dichloro-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro, chlorine, and fluorine), the compound is less reactive towards electrophilic aromatic substitution compared to benzene. it can still undergo reactions such as nitration, sulfonation, and halogenation under specific conditions.
Nucleophilic Aromatic Substitution: The electron-withdrawing groups make the compound more susceptible to nucleophilic aromatic substitution, where nucleophiles replace one of the halogen atoms.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, chlorine, fluorine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dichloro-3-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-fluoro-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its electron-withdrawing groups. These interactions can modulate biological pathways and lead to specific therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,2-Dichloro-3-fluoro-5-nitrobenzene can be compared with other similar compounds, such as:
- 1,2-Dichloro-4-fluoro-5-nitrobenzene
- 1,3-Dichloro-5-nitrobenzene
- 1,2-Dichloro-5-fluoro-3-nitrobenzene
These compounds share similar structural features but differ in the position of substituents on the benzene ring. The unique arrangement of chlorine, fluorine, and nitro groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Properties
Molecular Formula |
C6H2Cl2FNO2 |
|---|---|
Molecular Weight |
209.99 g/mol |
IUPAC Name |
1,2-dichloro-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H |
InChI Key |
QWUWGSGNPJOYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


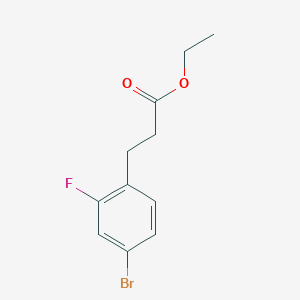
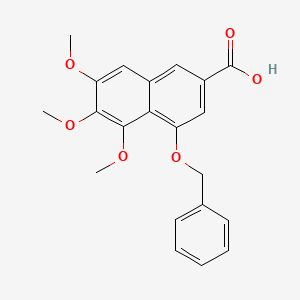
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)

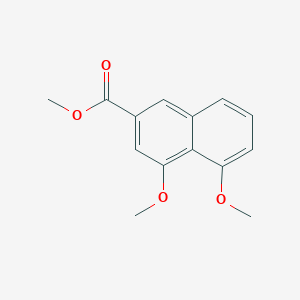
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
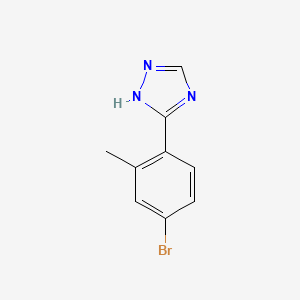
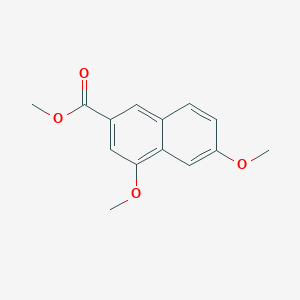

![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)



